1-(トリメチルシリル)ピペラジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

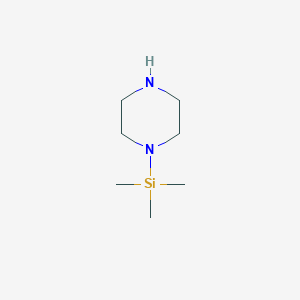

1-(Trimethylsilyl)piperazine is a useful research compound. Its molecular formula is C7H18N2Si and its molecular weight is 158.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Trimethylsilyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

化学気相成長 (CVD) 前駆体

1-(トリメチルシリル)ピペラジンは、CVDによる窒化ケイ素炭素膜の合成のための新規前駆体として使用されます。 その熱安定性と蒸気圧特性は、堆積プロセスにとって重要です 。 この化合物はプラズマ条件下で変換され、さまざまな工業用途に役立つ重要な光学特性を備えたSiCN(H)膜を形成します .

医学

医学分野では、トリメチルシリル基を含むピペラジンの誘導体が、抗菌性ポリマーとしての可能性を探求されています。 これらの化合物は、細菌膜を標的にすることが有望であり、感染症に対する新しい治療法につながる可能性があります .

材料科学

1-(トリメチルシリル)ピペラジンの材料科学における応用は、主に薄膜とコーティングの製造における役割に関連しています。 これらの材料は、電気的、光学的、機械的特性について研究されており、新しいデバイスにおける特定の用途に合わせて調整できます .

環境科学

検索結果には、環境科学における直接的な応用は明示的に記載されていませんが、1-(トリメチルシリル)ピペラジンを使用したコーティングとフィルムの製造は、環境監視と保護技術に影響を与える可能性があります .

分析化学

分析化学では、焦点は材料の特性評価にあります。 1-(トリメチルシリル)ピペラジン由来のフィルムの屈折率や光学バンドギャップなどの特性は、新しい分析方法やセンサーの開発に関心があります .

薬理学

ピペラジン構造は、さまざまな薬剤に組み込まれている薬理学において重要です。 トリメチルシリル基は、ピペラジン含有化合物の溶解性と反応性を改変するために使用でき、新しい薬理学的用途につながる可能性があります .

有機合成

トリメチルシリル基を持つピペラジンの誘導体は、有機合成において価値があります。 これらは、薬物開発やその他の化学合成プロセスで使用できる複雑な分子の構築ブロックとして役立ちます .

生化学

生化学では、1-(トリメチルシリル)ピペラジンの研究は、直接的な応用よりも、生物学的システムとの相互作用の理解に重点が置かれています。 この知識は、生体材料と生物活性分子の設計を情報提供することができます .

作用機序

Target of Action

1-(Trimethylsilyl)piperazine is a derivative of piperazine, a class of organic compounds that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine derivatives are often found in drugs or bioactive molecules due to their chemical reactivity, which facilitates their insertion into the molecule . The primary targets of piperazine derivatives are typically dependent on the therapeutic class of the drug in which they are used .

Mode of Action

For instance, some piperazine compounds mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

Piperazine derivatives are known to affect various biochemical pathways depending on their specific structure and the therapeutic class of the drug in which they are used .

Pharmacokinetics

The piperazine moiety is often used in drugs to optimize the pharmacokinetic properties of the final molecule . Piperazine derivatives are known to impact the physicochemical properties of the final molecule, such as basicity and solubility, which positively affect pharmacokinetics .

Result of Action

It has been reported that 1,4-bis-n,n-(trimethylsilyl)piperazine can be used as a precursor for the synthesis of silicon carbonitride films by chemical vapor deposition (cvd) .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of 1-(Trimethylsilyl)piperazine. For instance, the transformation of 1,4-Bis-N,N-(trimethylsilyl)piperazine in low-power plasma conditions was investigated, and it was shown that the compound undergoes destruction, accompanied by H and CH elimination and CN formation .

将来の方向性

生化学分析

Biochemical Properties

1-(Trimethylsilyl)piperazine plays a significant role in biochemical reactions, particularly in the synthesis of silicon carbonitride films by chemical vapor deposition (CVD) . It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of silicon carbonitride coatings. The compound’s interaction with enzymes such as acetylcholinesterase (AchE) and gamma-aminobutyric acid (GABA) neurotransmitters has been documented . These interactions are crucial for its role in biochemical processes, influencing the stability and reactivity of the compound.

Cellular Effects

1-(Trimethylsilyl)piperazine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that piperazine derivatives, including 1-(Trimethylsilyl)piperazine, can induce apoptosis in cancer cells by stimulating the intrinsic mitochondrial signaling pathway . This compound’s impact on cellular metabolism and gene expression highlights its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of 1-(Trimethylsilyl)piperazine involves its interaction with biomolecules at the molecular level. The trimethylsilyl group in the compound provides chemical inertness and a large molecular volume, making it useful in various applications . The compound’s binding interactions with enzymes, such as acetylcholinesterase, result in enzyme inhibition or activation, leading to changes in gene expression and cellular function

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Trimethylsilyl)piperazine change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to plasma conditions . Studies have shown that the compound undergoes destruction, accompanied by the elimination of hydrogen and carbon-hydrogen bonds, leading to the formation of silicon carbonitride films

Dosage Effects in Animal Models

The effects of 1-(Trimethylsilyl)piperazine vary with different dosages in animal models. High doses of the compound can cause toxic or adverse effects, including neurotoxic symptoms and gastrointestinal disturbances . Understanding the dosage effects of 1-(Trimethylsilyl)piperazine is crucial for determining its therapeutic potential and safety in clinical applications.

Metabolic Pathways

1-(Trimethylsilyl)piperazine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels Studies have shown that piperazine derivatives can inhibit the metabolism of succinic acid in ascarids, affecting the energy management of the organisms . These interactions highlight the compound’s potential as a therapeutic agent in various metabolic disorders.

Transport and Distribution

The transport and distribution of 1-(Trimethylsilyl)piperazine within cells and tissues are influenced by its interactions with transporters and binding proteins The compound’s localization and accumulation in specific cellular compartments are crucial for its activity and function

Subcellular Localization

1-(Trimethylsilyl)piperazine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function are affected by its localization within the cell, highlighting the importance of understanding its subcellular distribution. Studies have shown that the compound associates with the plasma membrane, where it exerts its biological effects . This information is crucial for developing targeted therapies and understanding the compound’s mechanism of action.

特性

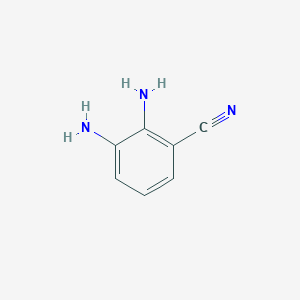

IUPAC Name |

trimethyl(piperazin-1-yl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2Si/c1-10(2,3)9-6-4-8-5-7-9/h8H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIIRNRRFVPFJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626286 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540494-46-0 |

Source

|

| Record name | 1-(Trimethylsilyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。